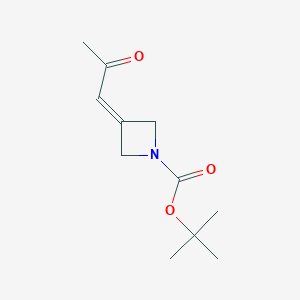

tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate” is a chemical compound with the molecular formula C11H17NO3 . It is used in research and has a molecular weight of 211.26 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .

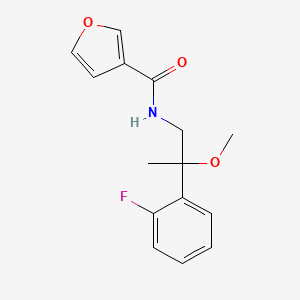

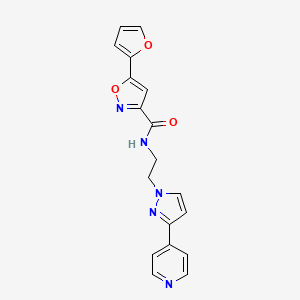

Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate” can be represented by the SMILES stringCC(C)(OC(N1CC(C1)CC=O)=O)C . The InChI representation is 1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h5,8H,4,6-7H2,1-3H3 .

Wissenschaftliche Forschungsanwendungen

- tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate serves as a valuable building block for creating spirocycles. Researchers, particularly in organic synthesis, utilize it to construct small-ring spirocyclic compounds. These spirocycles often exhibit interesting biological activities and can be further modified for drug development .

- The Carreira lab has reported that this compound readily undergoes [3+2] cycloadditions with dipolarophiles. These reactions lead to the formation of diverse spirocycles, which can be explored for their potential as bioactive molecules or structural motifs in drug design .

- tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate acts as a precursor in the synthesis of thia and oxa-azaspiro [3.4]octanes. These heterocyclic compounds have intriguing properties and find applications in medicinal chemistry and materials science .

- Enantiopure tert-butanesulfinamide, a related compound, has been widely explored due to its easy accessibility, diastereoselectivity, and recyclability. Researchers use it for large-scale reactions, asymmetric transformations, and cleavage processes. While not directly the same compound, the concept of chiral sulfinamides highlights the utility of similar functional groups .

- tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate can serve as a starting material for the synthesis of indole derivatives. Researchers have used it to create indole-based compounds with specific functionalities, potentially applicable in drug discovery and materials science .

- Although specific applications may vary, researchers interested in chemical biology, drug design, and heterocyclic chemistry can explore the reactivity and properties of this compound. Its unique structure makes it an intriguing candidate for further investigation .

Spirocyclic Synthesis

Dipolar Cycloadditions

Thia and Oxa-Azaspiro [3.4]octanes

Chiral Sulfinamide Reagents

Precursor for Indole Derivatives

Chemical Biology and Drug Development

Safety and Hazards

The safety and hazards of “tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate” are not well-documented. Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Users are responsible for confirming product identity and/or purity .

Eigenschaften

IUPAC Name |

tert-butyl 3-(2-oxopropylidene)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-8(13)5-9-6-12(7-9)10(14)15-11(2,3)4/h5H,6-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVCTNUHSKDNML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C1CN(C1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-Difluorophenyl)-3-[(2-methylphenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2591620.png)

![3-[(2-Chloro-6-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2591621.png)

![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2591622.png)

![3-Amino-2-(4-fluorophenyl)pyrido[1,2-a][1,3]benzimidazole-4-carbonitrile](/img/structure/B2591632.png)